2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde
Overview
Description
“2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde” is a chemical compound with the molecular formula C11H11ClN4O2 . It has a molecular weight of 266.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H11ClN4O2/c12-11-13-10 (15-1-3-18-4-2-15)9-5-8 (7-17)6-16 (9)14-11/h5-7H,1-4H2 .
Scientific Research Applications
Morpholine and Pyrans Derivatives
Morpholine derivatives, including the compound , are recognized for their significant pharmacological activities. A review highlighted the diverse pharmacological profiles of morpholine derivatives, which have been explored for various biological activities. Morpholine rings are present in compounds designed for pharmacological efficacy, showing a spectrum of activities from anticancer to antimicrobial effects. This indicates the potential of morpholine derivatives, including our compound of interest, in drug design and synthesis of novel therapeutic agents (Asif & Imran, 2019).
Piperazine and Morpholine Applications
Another review emphasized the broad spectrum of pharmaceutical applications of piperazine and morpholine nuclei, where scientists have developed various methods for synthesizing their derivatives. These compounds, including the ones related to our compound of interest, exhibit potent pharmacophoric activities, suggesting their significant role in drug development (Al-Ghorbani Mohammed et al., 2015).
Triazine Derivatives and Biological Significance
Triazine derivatives, closely related to the compound , have been explored for their wide-ranging biological significance. Research indicates that triazine analogs possess potent pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This underscores the value of triazine scaffolds in the development of future drugs, highlighting the relevance of compounds like "2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde" in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-11-13-10(15-1-3-18-4-2-15)9-5-8(7-17)6-16(9)14-11/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUWQCGFGUQFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NN3C2=CC(=C3)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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